Cas no 941867-67-0 (7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole)

7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole
- (7-chloro-4-methoxy-1,3-benzothiazol-2-yl)hydrazine
- Benzothiazole, 7-chloro-2-hydrazinyl-4-methoxy-
- 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole
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- MDL: MFCD09743041
- Inchi: 1S/C8H8ClN3OS/c1-13-5-3-2-4(9)7-6(5)11-8(12-10)14-7/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: XRWIIAACHZRIKZ-UHFFFAOYSA-N
- SMILES: S1C2=C(Cl)C=CC(OC)=C2N=C1NN
7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C281331-100mg |
7-chloro-2-hydrazino-4-methoxy-1,3-benzothiazole |
941867-67-0 | 100mg |
$ 70.00 | 2022-04-01 | ||
TRC | C281331-1g |
7-chloro-2-hydrazino-4-methoxy-1,3-benzothiazole |
941867-67-0 | 1g |
$ 455.00 | 2022-04-01 | ||
Life Chemicals | F1908-0036-0.5g |
7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole |
941867-67-0 | 95% | 0.5g |
$316.0 | 2023-09-07 | |
Life Chemicals | F1908-0036-0.25g |
7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole |
941867-67-0 | 95% | 0.25g |
$180.0 | 2023-09-07 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB1908-0036-500mg |
7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole |
941867-67-0 | 95%+ | 500mg |
¥2756.00 | 2023-09-15 | |
Life Chemicals | F1908-0036-2.5g |
7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole |
941867-67-0 | 95% | 2.5g |
$1112.0 | 2023-09-07 | |
Enamine | EN300-238428-0.5g |
7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole |
941867-67-0 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Life Chemicals | F1908-0036-5g |
7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole |
941867-67-0 | 95% | 5g |
$1668.0 | 2023-09-07 | |
Life Chemicals | F1908-0036-10g |
7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole |
941867-67-0 | 95% | 10g |
$2335.0 | 2023-09-07 | |
A2B Chem LLC | AV81341-1mg |
7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole |
941867-67-0 | 95% | 1mg |
$245.00 | 2024-05-20 |
7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole Related Literature
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole
Introduction to 7-Chloro-2-Hydrazinyl-4-Methoxy-1,3-Benzothiazole (CAS No. 941867-67-0)
7-Chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole (CAS No. 941867-67-0) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a chloro substituent, a methoxy group, and a hydrazinyl functional group. These structural features contribute to its potential biological activities and make it an interesting target for drug development.
The chemical formula of 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole is C9H10ClN3OS. Its molecular weight is 233.71 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the condensation of appropriate starting materials and subsequent functional group modifications. The synthesis process is crucial for ensuring the purity and stability of the final product, which are essential for its use in various research applications.
In recent years, there has been growing interest in the biological activities of benzothiazole-based compounds due to their diverse pharmacological properties. Studies have shown that 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole exhibits potent antimicrobial and antifungal activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound demonstrated significant inhibitory effects against a range of bacterial and fungal strains, including multidrug-resistant pathogens. This makes it a promising candidate for the development of new antimicrobial agents.
Beyond its antimicrobial properties, 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole has also been investigated for its potential anticancer activities. Research conducted by a team at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves the disruption of cellular signaling pathways and induction of apoptosis. These findings suggest that 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole could be further explored as a lead compound in cancer therapy.
The hydrazinyl functional group in 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole plays a crucial role in its biological activities. Hydrazines are known to form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-containing biomolecules. This property has been exploited in the design of metal-based drugs and imaging agents. Additionally, the presence of the hydrazinyl group can enhance the lipophilicity and bioavailability of the compound, making it more suitable for in vivo applications.
The methoxy group in 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole contributes to its electronic properties and can influence its interactions with biological targets. Methoxy groups are often used in drug design to improve solubility and reduce metabolic degradation. In the context of this compound, the methoxy group may enhance its stability and prolong its half-life in biological systems.
The chloro substituent on the benzothiazole ring is another key feature that affects the biological activity of 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole. Chlorine atoms can increase the lipophilicity and hydrophobicity of molecules, which can facilitate their penetration into cells and tissues. This property is particularly important for compounds designed to target intracellular processes or cross biological membranes.
In addition to its potential therapeutic applications, 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole has been studied for its use as a synthetic intermediate in organic synthesis. Its unique chemical structure makes it a valuable building block for constructing more complex molecules with diverse functionalities. Researchers have utilized this compound as a starting material for synthesizing novel derivatives with enhanced biological activities or improved pharmacological profiles.
The safety profile of 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole
In conclusion, 7-chloro-2-hydrazinyl-4-methoxy-1,3-benzothiazole (CAS No. 941867-67-0)
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